(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one
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Overview
Description
(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring with an amino group at the 3-position and a hydroxyl group at the 4-position, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one can be achieved through several methods. One common approach involves the chemoenzymatic synthesis starting from commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method includes the use of lipase-mediated resolution protocols to achieve high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemoenzymatic processes due to their efficiency and selectivity. These methods are designed to be environmentally friendly, cost-effective, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different amine derivatives .
Scientific Research Applications
(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of (3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-Hydroxy-4-hydroxymethyl-4-butanolides
- (2S,3R)-3-Alkyl/alkenylglutamates
- (3R,4S)-3-Methoxy-4-methylaminopyrrolidine
Uniqueness
(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of enantioselective pharmaceuticals and other specialized applications .
Properties
Molecular Formula |
C4H8N2O2 |
---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
(3S,4S)-3-amino-4-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C4H8N2O2/c5-3-2(7)1-6-4(3)8/h2-3,7H,1,5H2,(H,6,8)/t2-,3-/m0/s1 |
InChI Key |
UJKOPPMEGDPMLI-HRFVKAFMSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C(=O)N1)N)O |
Canonical SMILES |
C1C(C(C(=O)N1)N)O |
Origin of Product |
United States |
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